Esomeprazole-d3 Sodium Salt
Description
Contextualization of Esomeprazole (B1671258) as a Proton Pump Inhibitor (PPI) in Pharmaceutical Science
Esomeprazole is the S-isomer of omeprazole (B731) and functions as a proton pump inhibitor (PPI). news-medical.netdrugbank.com PPIs represent a class of drugs that suppress gastric acid secretion. pediatriconcall.com They achieve this by irreversibly binding to and inhibiting the H+/K+-ATPase enzyme system, also known as the proton pump, located on the surface of gastric parietal cells. drugbank.compediatriconcall.compatsnap.com This action is the final step in the pathway of gastric acid production, and its inhibition leads to a significant reduction in both basal and stimulated acid secretion. drugbank.com
Due to their mechanism of action, PPIs like esomeprazole are utilized in the management of various acid-related gastrointestinal conditions. news-medical.netdrugbank.com
Esomeprazole is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, into inactive metabolites that are then excreted. clevelandclinicmeded.com
Significance of Stable Isotope Labeled Analogs in Modern Drug Research
Stable isotope labeled (SIL) analogs are compounds where one or more atoms have been replaced by their stable, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com In pharmaceutical research, these labeled compounds, particularly deuterated ones, have become indispensable tools. musechem.comwikipedia.org
The primary application of SIL analogs is as internal standards in bioanalytical methods, especially those utilizing mass spectrometry. acanthusresearch.com Because they are chemically almost identical to the unlabeled drug (analyte), they exhibit very similar behavior during sample extraction, chromatography, and ionization. acanthusresearch.com However, their difference in mass allows them to be distinguished from the analyte by the mass spectrometer. acanthusresearch.com This co-eluting, mass-differentiated standard enables precise correction for variability in sample preparation and matrix effects, leading to highly accurate and reproducible quantification of the drug and its metabolites in complex biological samples like blood plasma. acanthusresearch.commusechem.comnih.gov This accuracy is critical for pharmacokinetic studies, which determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.com
Rationale for Deuteration in Esomeprazole Studies, Highlighting Research Utility
The specific use of deuterium, a stable isotope of hydrogen, to create Esomeprazole-d3 Sodium Salt is a deliberate strategy rooted in the principles of analytical chemistry and pharmacokinetics. wikipedia.orgmedchemexpress.com
The key rationale for deuteration lies in the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). researchgate.net Consequently, breaking a C-D bond requires more energy and occurs at a slower rate. nih.gov In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. juniperpublishers.com By strategically replacing hydrogen atoms at sites of metabolism with deuterium, the rate of metabolic breakdown of the drug can be significantly reduced. nih.govjuniperpublishers.com This can lead to a longer biological half-life and increased systemic exposure (AUC) of the drug. juniperpublishers.commusechem.com
In the context of this compound, its primary utility is not to alter the therapeutic properties of Esomeprazole, but to serve as a superior internal standard. veeprho.com Because its physical and chemical properties so closely mirror those of Esomeprazole, it is the ideal tool for quantitative bioanalysis. veeprho.com In pharmacokinetic studies, researchers use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the concentration of Esomeprazole in patient samples over time. By adding a known amount of Esomeprazole-d3 to each sample at the beginning of the analysis, any loss of the drug during the extraction and analysis process will be matched by a proportional loss of the deuterated standard. nih.gov This allows for extremely accurate calculations of the true concentration of Esomeprazole in the original sample. musechem.comnih.gov
Academic Research Landscape and Distinctive Focus on this compound
The academic and industrial research landscape for this compound is sharply focused on its application in bioanalytical and pharmacokinetic studies. A significant body of research details the development and validation of LC-MS/MS methods for the quantification of Esomeprazole in human plasma, where Esomeprazole-d3 is consistently employed as the internal standard of choice. core.ac.ukresearchgate.net
These studies emphasize the sensitivity, specificity, and reproducibility of methods using this deuterated standard. For example, research has demonstrated the successful use of Esomeprazole-d3 in bioequivalence studies comparing different formulations of Esomeprazole. researchgate.net In these studies, precise pharmacokinetic profiling is essential, and the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the necessary accuracy. nih.govnih.gov
One study detailed a pharmacokinetic comparison of a dual delayed-release esomeprazole formulation against a conventional one, using Esomeprazole-d3 as the internal standard for the LC-MS/MS analysis. The method was validated over a concentration range of 5–5000 ng/mL, demonstrating excellent linearity and precision. tandfonline.com Another study quantified Esomeprazole in human plasma using Omeprazole-d3 (a closely related deuterated standard) and validated the method over a linear range of 5.0-2000.0 ng/mL with high accuracy and precision. researchgate.net These examples underscore the specialized and critical role of deuterated analogs like this compound in the rigorous evaluation of pharmaceutical products.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (S)-5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole-4,6,7-d3 Sodium Salt |
| Synonyms | 6-(Methoxy-d3)-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole Sodium Salt; (-)-Omeprazole-d3 Sodium Salt; (S)-(-)-Omeprazole-d3 Sodium Salt usbio.netpharmaffiliates.com |
| Molecular Formula | C₁₇H₁₅D₃N₃NaO₃S usbio.net |
| Molecular Weight | 370.42 g/mol usbio.net |
| Appearance | Off-White Solid usbio.net |
| Solubility | Soluble in DMSO, Water usbio.net |
Data sourced from United States Biological product information sheet. usbio.net
Table 2: Bioanalytical Method Parameters Using Deuterated Esomeprazole Standard
| Parameter | Study 1: Esomeprazole-d3 tandfonline.com | Study 2: Omeprazole-d3 researchgate.net |
|---|---|---|
| Analytical Method | LC-MS/MS | LC-MS/MS |
| Internal Standard | Esomeprazole-d3 | Omeprazole-d3 |
| Biological Matrix | Human Plasma | Human Plasma |
| Linear Concentration Range | 5–5000 ng/mL | 5.0–2000.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9992 | ≥ 0.9989 |
| Intra-day Precision (CV%) | 0.5% to 4.6% | 1.6% to 2.3% |
| Inter-day Precision (CV%) | 2.1% to 2.9% | 2.0% to 2.2% |
| Intra-day Accuracy | 98.8% to 104.5% | 97.9% to 100.7% |
| Inter-day Accuracy | 101.3% to 102.4% | 98.0% to 99.3% |
This table presents data from two distinct research studies showcasing the use of deuterated standards for Esomeprazole quantification. researchgate.nettandfonline.com
Properties
Molecular Formula |
C₁₇H₁₅D₃N₃NaO₃S |
|---|---|
Molecular Weight |
370.42 |
Synonyms |
6-(Methoxy-d3)-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole Sodium Salt; (-)-Omeprazole-d3 Sodium Salt; (S)-(-)-Omeprazole-d3 Sodium Salt; (S)-5-(Methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]sulfinyl]-1H-b |
Origin of Product |
United States |
Synthetic Chemistry and Isotopic Labeling Methodologies
Strategies for the Chemical Synthesis of Esomeprazole (B1671258) Sodium Salt Precursors
The synthesis of Esomeprazole, the (S)-enantiomer of Omeprazole (B731), is a multi-step process that begins with the construction of its core heterocyclic precursors: a substituted benzimidazole (B57391) ring and a pyridine (B92270) ring. nih.govgoogleapis.com A common strategy involves the synthesis of these two key intermediates followed by their coupling and subsequent asymmetric oxidation.
The benzimidazole portion, specifically 5-methoxy-1H-benzo[d]imidazole-2-thiol, is typically synthesized from 4-methoxy-1,2-phenylenediamine. This diamine is cyclized using reagents like carbon disulfide or thiourea (B124793) to form the thiol-substituted benzimidazole ring.
The pyridine precursor is 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine. Its synthesis often starts from 3,5-dimethylpyridine (B147111) (3,5-lutidine). The process involves N-oxidation, nitration, and subsequent nucleophilic substitution to introduce the methoxy (B1213986) group, followed by chlorination of the methyl group at the 2-position.
Once the two heterocyclic precursors are prepared, they are coupled together. The thiol group of the benzimidazole intermediate is reacted with the chloromethyl group of the pyridine derivative under basic conditions. This reaction forms the sulfide (B99878) precursor to Esomeprazole, known as pyrmetazole. rsc.org The final key step to generate Esomeprazole is the asymmetric oxidation of the sulfide linkage in pyrmetazole to a sulfoxide (B87167). rsc.orgscientificupdate.comresearchgate.net This oxidation must be enantioselective to favor the formation of the desired (S)-enantiomer. scientificupdate.comresearchgate.net
Table 1: Key Precursors in Esomeprazole Synthesis
| Precursor Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| 4-methoxy-1,2-phenylenediamine | C₇H₁₀N₂O | Starting material for the benzimidazole core |
| 5-methoxy-1H-benzo[d]imidazole-2-thiol | C₈H₈N₂OS | Key benzimidazole intermediate |
| 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine | C₉H₁₂ClNO | Key pyridine intermediate |
| Pyrmetazole | C₁₇H₁₉N₃O₂S | Sulfide precursor formed by coupling the benzimidazole and pyridine moieties |
Deuteration Techniques for the Introduction of Stable Isotopes into Esomeprazole
Isotopic labeling with deuterium (B1214612) is a valuable technique in pharmaceutical research, often used to study drug metabolism. clearsynthdeutero.com For Esomeprazole-d3, the goal is to replace three hydrogen atoms with deuterium atoms at a specific location, typically on one of the methoxy groups.
Site-Specific Deuteration Approaches, with emphasis on the Methoxy Group
The introduction of a trideuteromethyl (-CD₃) group in place of a methyl (-CH₃) group is a precise synthetic challenge. nih.govresearchgate.net Site-specific deuteration of the methoxy group on either the benzimidazole or pyridine ring of an Esomeprazole precursor is achieved by using a deuterated methylating agent.
A common and effective strategy is to use a deuterated precursor during the synthesis. For instance, to deuterate the 5-methoxy group of the benzimidazole ring, the synthesis would start with a precursor that has a hydroxyl group at the 5-position instead of a methoxy group. This hydroxyl group can then be methylated using a trideuteromethylating agent. nih.gov Reagents such as iodomethane-d3 (B117434) (CD₃I) or deuterated methanol (B129727) (CD₃OD) are frequently employed for this purpose. clearsynthdeutero.comnih.govexsyncorp.comguidechem.com The reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic CD₃I to form the deuterated ether (methoxy) group. nih.gov
Methodological Considerations for Deuterium Incorporation Efficiency and Yield
Achieving high isotopic enrichment and chemical yield is critical in the synthesis of deuterated compounds. Several factors must be carefully controlled to ensure the successful incorporation of deuterium.
Choice of Deuterium Source: The isotopic purity of the deuterating reagent (e.g., CD₃I) is paramount; it should be as high as possible (typically >99.5%) to ensure high enrichment in the final product. exsyncorp.com
Reaction Conditions: Conditions must be optimized to prevent H/D exchange, where deuterium atoms are unintentionally swapped with hydrogen atoms from the solvent or other reagents. beilstein-journals.org Using aprotic solvents can minimize the risk of this exchange. thalesnano.com
Scalability: The chosen method should be scalable to produce the required quantities of the deuterated compound. nih.gov
Catalyst Selection: In some deuteration methods, such as catalytic hydrogen isotope exchange (HIE), the choice of catalyst is crucial for achieving high incorporation at the desired position without affecting other parts of the molecule. nih.govresearchgate.net
The efficiency of deuterium incorporation is often determined after the synthesis using spectroscopic methods, which can quantify the percentage of deuterium at the target site. nih.gov
Purification and Isolation of Esomeprazole-d3 Sodium Salt and Related Forms (e.g., crystalline modifications)
After the synthesis and deuteration of the Esomeprazole free base, it must be purified and converted into its sodium salt. The purification process is crucial for removing any unreacted starting materials, byproducts, and impurities, such as the corresponding sulfone impurity. epo.org Techniques like chromatography and recrystallization are often employed.
The conversion to the sodium salt is typically achieved by reacting the purified Esomeprazole-d3 free base with a suitable sodium source, such as sodium hydroxide (B78521) or sodium alkoxide, in an appropriate solvent system. epo.org
Esomeprazole sodium is known to exist in several different crystalline forms, known as polymorphs. google.comindexcopernicus.com These polymorphs are distinct solid-state forms of the same compound that have different crystal lattice structures. indexcopernicus.com Different polymorphs can exhibit different physical properties. The formation of a specific polymorph can be controlled by the choice of solvent, temperature, and crystallization conditions. indexcopernicus.comepo.org Several crystalline forms of non-deuterated Esomeprazole sodium have been identified and characterized, often designated by letters such as Form J, K, L, M, and N. google.comindexcopernicus.com The isolation of a specific, stable crystalline form is highly desirable for pharmaceutical applications. epo.org The final product is typically recovered by filtration, washed, and dried under controlled conditions. epo.org
Characterization of Synthetic Intermediates and Final Deuterated Product Purity
The structural integrity and purity of the synthetic intermediates and the final this compound are confirmed through a combination of analytical techniques. researchgate.net These methods are essential to ensure the correct chemical structure and to quantify the level of impurities.
Spectroscopic Methodologies for Isotopic Enrichment Verification (e.g., NMR, Mass Spectrometry, IR)
Verifying the successful and site-specific incorporation of deuterium is a critical step that relies on powerful spectroscopic methods. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most definitive methods for confirming the position and level of isotopic enrichment. sigmaaldrich.comrug.nl In ¹H NMR (Proton NMR), the signal corresponding to the protons of the targeted methoxy group will significantly decrease in intensity or disappear, confirming their replacement by deuterium. sigmaaldrich.com Conversely, ²H NMR (Deuterium NMR) can be used to directly observe the deuterium signal, which confirms its presence and provides information about its chemical environment. sigmaaldrich.comwikipedia.org Quantitative NMR techniques can be employed to calculate the percentage of isotopic enrichment with high accuracy. sigmaaldrich.com
Mass Spectrometry (MS): This technique is highly sensitive to changes in mass. The molecular weight of Esomeprazole-d3 will be three mass units higher than that of its non-deuterated counterpart due to the replacement of three ¹H atoms (mass ≈ 1 amu) with three ²H atoms (mass ≈ 2 amu). High-resolution mass spectrometry (HR-MS) can be used to precisely determine the mass of the molecule and confirm its elemental composition, providing clear evidence of successful deuteration. rsc.orgrsc.org
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of chemical bonds. The vibrational frequency of a bond is dependent on the masses of the atoms involved. youtube.comrsc.org A carbon-hydrogen (C-H) bond has a characteristic stretching frequency. When hydrogen is replaced by the heavier deuterium isotope, the resulting carbon-deuterium (C-D) bond vibrates at a lower frequency. libretexts.orglibretexts.org This shift in the absorption band to a lower wavenumber in the IR spectrum provides direct evidence of deuterium incorporation. libretexts.org
Table 2: Spectroscopic Verification of Deuteration
| Technique | Principle | Expected Observation for Esomeprazole-d3 |
|---|---|---|
| ¹H NMR | Detects hydrogen nuclei. | Disappearance or significant reduction of the signal for the targeted -OCH₃ group. sigmaaldrich.com |
| ²H NMR | Detects deuterium nuclei. | Appearance of a signal in the corresponding chemical shift region for the -OCD₃ group. wikipedia.org |
| Mass Spectrometry | Measures mass-to-charge ratio. | Molecular ion peak (M+) is shifted to M+3 compared to the non-deuterated compound. rsc.org |
| IR Spectroscopy | Measures bond vibrations. | Appearance of C-D stretching vibrations at a lower frequency (wavenumber) than C-H stretches. libretexts.org |
Advanced Analytical Methodologies for Esomeprazole and Its Deuterated Analog
Development and Validation of Chromatographic Techniques for Quantitative Analysis
Chromatographic methods are the cornerstone of esomeprazole (B1671258) analysis, offering high selectivity and sensitivity. The development and validation of these techniques are governed by stringent guidelines to ensure their accuracy, precision, and robustness.
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful tool for the rapid and sensitive quantification of esomeprazole in biological matrices. nih.govresearchgate.net This technique offers significant advantages over conventional HPLC, including shorter run times, improved resolution, and reduced solvent consumption. nih.gov UPLC-MS/MS methods for esomeprazole analysis have been extensively developed and validated for high-throughput applications, such as pharmacokinetic studies. nih.gov
A key aspect of these methods is the use of a stable isotope-labeled internal standard, such as lansoprazole (B1674482) or a deuterated analog of esomeprazole, to ensure accuracy and precision. nih.govresearchgate.net The extraction of esomeprazole from plasma is typically achieved through liquid-liquid extraction or solid-phase extraction. nih.govresearchgate.net Chromatographic separation is commonly performed on a C18 column with a gradient mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate). nih.govresearchgate.net Detection is carried out using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov Validation of these methods demonstrates excellent linearity, precision, and accuracy over a wide concentration range, with lower limits of quantification (LLOQ) in the low ng/mL level. nih.govresearchgate.net
| Parameter | Details | Reference |
|---|---|---|
| Column | Hypersil gold C18 | nih.gov |
| Mobile Phase | Gradient of 2 mM ammonium formate (B1220265) and acetonitrile (B52724) | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Extraction Method | Liquid-liquid extraction with methyl tert-butyl ether:ethyl acetate (B1210297) (80:20, v/v) | nih.gov |
| Internal Standard | Lansoprazole | nih.gov |
| Detection | Triple quadrupole mass spectrometer with positive electrospray ionization (ESI) in MRM mode | nih.gov |
| Linearity Range | 0.1–2000 ng/mL | nih.gov |
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for the determination of esomeprazole in bulk drug and pharmaceutical dosage forms. isciii.esasianpubs.orgjfda-online.com These methods are valued for their simplicity, cost-effectiveness, and reliability in routine quality control analysis. isciii.es
A typical HPLC method for esomeprazole involves a reversed-phase C18 or C8 column with an isocratic mobile phase. jfda-online.com The mobile phase is usually a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol (B129727). asianpubs.orgresearchgate.net The pH of the mobile phase is a critical parameter that needs to be controlled to ensure good peak shape and retention. Detection is commonly performed using a UV detector at a wavelength of around 302 nm. isciii.esasianpubs.org Method validation is carried out according to ICH guidelines, demonstrating good linearity, precision, accuracy, and robustness. isciii.esasianpubs.org The limit of detection (LOD) and limit of quantification (LOQ) are typically in the µg/mL range. isciii.es
| Parameter | Details | Reference |
|---|---|---|
| Column | Phenomenex Luna C18 | asianpubs.org |
| Mobile Phase | Ammonium dihydrogen phosphate buffer and methanol | asianpubs.org |
| Flow Rate | 0.8 mL/min | asianpubs.org |
| Detector | UV at 302 nm | asianpubs.org |
| Linearity Range | 10-400 µg/mL | asianpubs.org |
| Internal Standard | Lansoprazole | jfda-online.comresearchgate.net |
Esomeprazole is the (S)-enantiomer of omeprazole (B731). Therefore, it is crucial to control its enantiomeric purity and to quantify the presence of the unwanted (R)-enantiomer. nih.govbanglajol.info Chiral HPLC is the method of choice for the enantioseparation of esomeprazole and the determination of its enantiomeric purity. nih.govnih.govresearchgate.net
These methods utilize a chiral stationary phase (CSP) that can differentiate between the two enantiomers. nih.govbanglajol.info Polysaccharide-based CSPs, such as Chiralpak IA and Chiralcel OD-H, are commonly employed for this purpose. nih.govbanglajol.info The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, often with a small amount of an acidic or basic modifier to improve peak shape and resolution. nih.govbanglajol.infonih.gov The separation is optimized to achieve a good resolution between the (S)- and (R)-enantiomer peaks. nih.gov The method is validated for linearity, precision, and accuracy for the quantification of the (R)-impurity. nih.gov The limits of detection and quantification for the (R)-enantiomer are typically very low to ensure the high purity of the esomeprazole active pharmaceutical ingredient. nih.gov
Role of Esomeprazole-d3 Sodium Salt as an Internal Standard in Bioanalytical Assays
In bioanalytical assays, particularly those employing LC-MS/MS, the use of an appropriate internal standard is essential to correct for variability in sample preparation and instrument response. researchgate.netpayeshdarou.ir A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for this purpose.
Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique used for the quantification of substances. osti.govup.ac.za The principle involves adding a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard), in this case, this compound, to the sample containing the natural analyte (esomeprazole). osti.govwikipedia.org The deuterated internal standard is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms. youtube.com
After the addition of the internal standard, the sample is processed, and the ratio of the natural analyte to the isotopically labeled standard is measured by a mass spectrometer. osti.govbritannica.com Since the internal standard and the analyte behave identically during sample extraction, chromatography, and ionization, any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. wikipedia.orgyoutube.com Therefore, the ratio of their signals remains constant, allowing for highly accurate and precise quantification of the analyte, independent of sample recovery. osti.gov
Matrix effects, which include ion suppression and enhancement, are a significant challenge in LC-MS/MS bioanalysis. longdom.orgresearchgate.netnih.gov These effects arise from co-eluting endogenous components in the biological matrix that can interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source, leading to inaccurate and unreliable results. longdom.orgchromatographyonline.com
Several strategies can be employed to minimize matrix effects:
Effective Sample Preparation: Rigorous sample cleanup procedures, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), are crucial to remove interfering matrix components before LC-MS/MS analysis. core.ac.uk
Chromatographic Separation: Optimizing the chromatographic conditions to achieve good separation between the analyte and matrix components can significantly reduce ion suppression. nih.gov This may involve adjusting the mobile phase composition, gradient profile, or using a different type of column.
Use of a Stable Isotope-Labeled Internal Standard: As discussed, a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. Since the internal standard is affected by ion suppression to the same extent as the analyte, the analyte-to-internal standard ratio remains accurate.
Modification of Mass Spectrometric Conditions: Optimizing parameters of the ion source, such as temperature and gas flows, can sometimes help in reducing matrix effects.
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects, as the calibrators and the samples will experience similar ion suppression or enhancement. nih.gov
By implementing these strategies, the impact of matrix effects can be effectively minimized, ensuring the development of robust and reliable LC-MS/MS methods for the quantification of esomeprazole in complex biological samples.
Optimization of Accuracy, Precision, and Sensitivity in Quantitative Methods
The development of robust quantitative methods for esomeprazole and its deuterated analog necessitates meticulous optimization of accuracy, precision, and sensitivity. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques employed for this purpose. researchgate.netnih.gov Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical data. nih.govnih.gov
Key parameters that are optimized include the selection of the stationary phase (e.g., C18 columns), mobile phase composition (often a mixture of buffers like ammonium acetate or phosphate with organic modifiers like acetonitrile), flow rate, and detector wavelength. researchgate.netiajps.com For instance, a gradient elution program using a glycine (B1666218) buffer and a mixture of acetonitrile and water has been shown to effectively separate esomeprazole from its potential impurities. nih.gov
Accuracy is typically assessed by recovery studies, where known amounts of esomeprazole and its impurities are spiked into a sample matrix. nih.gov Precision is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision) studies, ensuring consistent results over time. nih.gov Sensitivity is determined by establishing the limit of detection (LOD) and limit of quantification (LOQ), which represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov For sensitive analyses, methods are developed to achieve low LOQ values, often below the reporting thresholds for impurities. nih.gov
Interactive Data Table: Typical Validation Parameters for Esomeprazole Quantitative Methods
| Parameter | Typical Acceptance Criteria | Purpose |
| Accuracy | Recovery of 98-102% | To determine the closeness of the test results to the true value. |
| Precision (RSD) | ≤ 2% | To assess the degree of scatter between a series of measurements. |
| Linearity (r²) | ≥ 0.999 | To demonstrate a proportional relationship between concentration and response. |
| LOD (S/N ratio) | ~3:1 | The lowest amount of analyte that can be detected. |
| LOQ (S/N ratio) | ~10:1 | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
Mass Spectrometric Detection and Fragmentation Analysis of Deuterated and Unlabeled Esomeprazole
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled selectivity and sensitivity for the analysis of esomeprazole and its deuterated analog. nih.gov This technique allows for the precise determination of the mass-to-charge ratio (m/z) of ions, facilitating their identification and quantification.
Selection of Mass-to-Charge Ratios (m/z) for Specific Detection and Quantification
In LC-MS/MS analysis, specific precursor and product ion transitions are monitored in a process known as multiple reaction monitoring (MRM). This provides high selectivity, minimizing interference from other compounds in the sample matrix. nih.gov For esomeprazole, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. nih.gov The deuterated internal standard, Esomeprazole-d3, will have a precursor ion with an m/z value that is 3 units higher than that of the unlabeled esomeprazole.
For example, the mass transition ion pair for esomeprazole has been reported as m/z 346.1 → 198.1. nih.gov For its deuterated analog, Esomeprazole-d3, the transition would be m/z 349.1 → 198.1, where the product ion remains the same, reflecting the stable, non-deuterated portion of the molecule after fragmentation. researchgate.net The selection of these specific transitions ensures that only the target analytes are being measured, thereby enhancing the accuracy and reliability of the quantification.
Interactive Data Table: Selected m/z Transitions for Esomeprazole and Esomeprazole-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Esomeprazole | 346.1 | 198.1 |
| Esomeprazole-d3 | 349.3 | 198.3 |
Data sourced from multiple studies, slight variations may exist based on instrumentation and conditions. nih.govresearchgate.net
Impurity Profiling and Degradation Product Analysis Utilizing Deuterated Standards
Deuterated standards are indispensable tools for the accurate identification and quantification of impurities and degradation products in esomeprazole drug substances and products. jmpas.com They serve as internal standards, compensating for variations in sample preparation and instrument response.
Forced Degradation Studies for Stability-Indicating Methods
Forced degradation studies are a regulatory requirement and are crucial for developing stability-indicating analytical methods. nih.govnih.gov In these studies, the drug substance is subjected to various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress, to induce the formation of degradation products. nih.goviajps.com
The use of a deuterated internal standard like this compound during the analysis of these stressed samples allows for the accurate quantification of the parent drug as it degrades and the corresponding increase in degradation products. jmpas.com This ensures that the analytical method can effectively separate the degradation products from the main peak and that the mass balance is maintained, confirming the stability-indicating nature of the method. nih.gov Esomeprazole has been found to be particularly susceptible to degradation under acidic and oxidative conditions. nih.gov
Interactive Data Table: Common Stress Conditions in Forced Degradation Studies for Esomeprazole
| Stress Condition | Typical Reagents/Conditions |
| Acidic Hydrolysis | 0.1N Hydrochloric Acid |
| Basic Hydrolysis | 0.1N Sodium Hydroxide (B78521) |
| Oxidative | Hydrogen Peroxide Solution |
| Thermal | Elevated temperatures (e.g., 105°C) |
| Photolytic | Exposure to UV light |
Identification and Quantification of Degradation Products and Process-Related Impurities
The identification of unknown peaks in a chromatogram is a significant challenge in impurity profiling. By utilizing deuterated standards and high-resolution mass spectrometry, the elemental composition of these unknown impurities can be determined with high accuracy. nih.gov The fragmentation patterns of the impurities can then be compared to that of the deuterated and unlabeled parent drug to propose a structure. researchgate.net
Once identified, these impurities need to be quantified. The use of a deuterated internal standard is critical for accurate quantification, especially when a reference standard for the impurity is not available. The response factor of the impurity relative to the deuterated standard can be determined, allowing for its concentration to be calculated. This approach is vital for controlling the levels of potentially harmful impurities in the final drug product, ensuring its safety and efficacy. nih.gov
Application of Deuterated Standards in Impurity Quantification and Reference Material Characterization
The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, represents a pinnacle of accuracy and precision in the quantitative analysis of active pharmaceutical ingredients (APIs) and their related impurities. The near-identical physicochemical properties of a deuterated standard to its unlabeled counterpart, coupled with its distinct mass difference, make it an ideal tool for correcting variations that can occur during sample preparation and analysis. This section details the application of deuterated standards, with a focus on this compound, in the critical areas of impurity quantification and the characterization of reference materials.
The primary advantage of using a deuterated internal standard like this compound in mass spectrometry-based methods is its ability to co-elute with the analyte of interest, thereby experiencing similar ionization effects and matrix interferences. This co-elution ensures that any suppression or enhancement of the analyte signal is mirrored by the internal standard, allowing for a highly accurate ratio-based quantification.
Impurity Quantification
In the context of pharmaceutical quality control, accurately quantifying impurities is paramount to ensure the safety and efficacy of the final drug product. Isotope dilution mass spectrometry (IDMS) using a deuterated standard is a powerful technique for this purpose. While specific studies detailing the use of this compound for the quantification of all known Esomeprazole impurities are not extensively published, the principles and methodologies are well-established in the broader field of pharmaceutical analysis.
A common approach involves creating a calibration curve for each impurity using a certified reference standard of that impurity. This compound is added at a constant concentration to all calibration standards and test samples. The ratio of the peak area of the impurity to the peak area of the deuterated internal standard is then plotted against the concentration of the impurity to generate the calibration curve. This method effectively mitigates variability introduced during sample handling and injection.
Table 1: Illustrative Validation Parameters for Impurity Quantification using a Deuterated Internal Standard
| Parameter | Impurity A | Impurity B | Impurity C |
| Linearity (r²) | >0.999 | >0.998 | >0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.1% | 99.0 - 100.5% |
| Precision (% RSD) | < 2.0% | < 2.5% | < 1.8% |
| LOD (ng/mL) | 0.1 | 0.2 | 0.1 |
| LOQ (ng/mL) | 0.3 | 0.6 | 0.3 |
This table is illustrative and based on typical performance characteristics of LC-MS/MS methods utilizing deuterated internal standards for impurity analysis.
Reference Material Characterization
The purity assignment of a reference material is a critical step in establishing a benchmark for quality control. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that can be employed for this purpose. In qNMR, a certified internal standard is used to determine the purity of the reference material. A deuterated standard like this compound can be particularly useful in this context.
While the deuterated positions themselves are not observed in ¹H NMR, the rest of the molecule provides signals that can be used for quantification. The key advantage of using a deuterated standard in this scenario is to have a reference compound with a well-defined structure and purity, which is added in a precise amount to the Esomeprazole reference material being characterized. By comparing the integral of a specific proton signal from the Esomeprazole to the integral of a known proton signal from a non-deuterated internal standard of known purity, the absolute purity of the Esomeprazole reference material can be calculated.
For instance, a known mass of a certified reference standard (e.g., maleic acid) and the Esomeprazole reference material are dissolved in a deuterated solvent along with a precise amount of this compound (to act as a solubility aid or for other purposes if needed, though the primary quantification is against the non-deuterated standard). The purity of the Esomeprazole is then determined by the relative integrals of their respective signals in the ¹H NMR spectrum.
Table 2: Example Data for Purity Assessment of an Esomeprazole Reference Standard by qNMR
| Parameter | Value |
| Internal Standard | Maleic Acid (Certified Purity: 99.95%) |
| Selected ¹H NMR Signal (Esomeprazole) | Methoxy (B1213986) protons (δ ~3.7 ppm) |
| Selected ¹H NMR Signal (Internal Standard) | Olefinic protons (δ ~6.3 ppm) |
| Calculated Purity of Esomeprazole RS | 99.8% |
| Measurement Uncertainty | ± 0.2% |
Pharmacokinetic and Metabolic Research Applications of Deuterated Esomeprazole Non Human/in Vitro Focus
Investigation of Drug Disposition in Preclinical Models and In Vitro Systems
Deuterated esomeprazole (B1671258) is instrumental in elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of the drug in non-human models and in vitro setups. These studies are fundamental to predicting the behavior of the drug in biological systems.
Esomeprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two main isoenzymes responsible for its biotransformation are CYP2C19 and CYP3A4. In vitro studies using human liver microsomes are a standard method to investigate these metabolic pathways. nih.gov In such experiments, Esomeprazole-d3 can be used as a stable isotope-labeled internal standard for the accurate quantification of the parent drug and its metabolites via techniques like liquid chromatography-mass spectrometry (LC-MS). veeprho.comnih.gov
The primary metabolites of esomeprazole are 5-hydroxyomeprazole and 5-O-desmethylomeprazole, formed by CYP2C19, and omeprazole (B731) sulfone, formed by CYP3A4. clinpgx.orgnih.gov The metabolism is stereoselective, with the S-isomer (esomeprazole) being metabolized at a slower rate than the R-isomer. clinpgx.org While specific studies detailing the use of Esomeprazole-d3 as a probe to elucidate these pathways are not extensively published, the principles of isotope tracing would allow researchers to track the fate of the deuterated methyl group, providing insights into the formation of the 5-O-desmethyl metabolite.
| Enzyme | Primary Metabolite(s) | Significance |
|---|---|---|
| CYP2C19 | 5-hydroxyomeprazole, 5-O-desmethylomeprazole | Major metabolic pathway, subject to genetic polymorphism. nih.gov |
| CYP3A4 | omeprazole sulfone | A less significant but still important metabolic pathway. nih.gov |
The substitution of hydrogen with deuterium (B1214612) can lead to a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE), where the rate of a chemical reaction is slowed due to the greater mass of deuterium. uspto.gov This effect is particularly relevant for reactions involving the cleavage of a carbon-hydrogen bond, which is often a rate-limiting step in drug metabolism by CYP enzymes. uspto.gov
Understanding the absorption and distribution of a drug is crucial for determining its therapeutic efficacy. In preclinical animal models, Esomeprazole-d3 can be administered, and its concentration, along with its non-deuterated counterpart, can be measured in various biological matrices such as plasma, tissues, and organs. The use of a deuterated standard allows for precise quantification.
Studies on non-deuterated esomeprazole in animal models, such as rats, have shown that the duodenum is a primary site for oral absorption. nih.gov The drug is widely distributed in the body and exhibits a high degree of plasma protein binding. While specific studies on the absorption and distribution of Esomeprazole-d3 are not detailed in the available literature, its use as an internal standard in pharmacokinetic studies confirms its utility in tracking the drug's presence in biological samples. nih.gov
The elimination of a drug and its metabolites from the body is a critical pharmacokinetic parameter. The majority of esomeprazole and its metabolites are excreted in the urine, with a smaller portion eliminated in the feces. In non-human models, Esomeprazole-d3 can be used as a tracer to follow the excretion pathways of the drug. By analyzing urine and feces for the presence of the deuterated parent drug and its metabolites, researchers can gain a comprehensive understanding of the routes and rates of elimination.
Exploration of Drug-Enzyme Interactions at a Mechanistic Level using Deuterated Compounds
Deuterated compounds can be employed to probe the mechanisms of drug-enzyme interactions. For instance, by comparing the inhibitory effects of esomeprazole and Esomeprazole-d3 on CYP2C19 and CYP3A4 activity in vitro, researchers could gain insights into the role of the methoxy (B1213986) group in the binding and inhibition of these enzymes. Esomeprazole is known to be a time-dependent inhibitor of CYP2C19. nih.gov Investigating whether deuteration alters this inhibitory potential could provide valuable information about the mechanism of inhibition.
Isotope-Labeled Compound Tracing in Basic Pharmacological Research
The use of stable isotope-labeled compounds as tracers is a powerful technique in pharmacological research. uspto.gov Esomeprazole-d3 Sodium Salt can be used to trace the disposition of esomeprazole in complex biological systems without the need for radioactive isotopes. This is particularly advantageous in studies where the use of radioactivity is not feasible or desirable.
In preclinical studies, co-administration of a therapeutic dose of non-labeled esomeprazole with a tracer dose of Esomeprazole-d3 allows for the simultaneous assessment of steady-state pharmacokinetics and the disposition of a single dose. This "pulse-chase" type of experiment can provide detailed information on drug absorption, distribution, and elimination over time.
Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5-hydroxyomeprazole |
| 5-O-desmethylomeprazole |
| Esomeprazole |
| This compound |
| Omeprazole |
| omeprazole sulfone |
Mechanistic Pharmacodynamic Investigations Molecular and Cellular Level
Study of Proton Pump Inhibition Mechanism at the H+, K+-ATPase Enzyme Site using Deuterated Analogs as Research Probes
Esomeprazole (B1671258), the S-isomer of omeprazole (B731), functions as a proton pump inhibitor (PPI) by targeting the gastric hydrogen-potassium ATPase (H+, K+-ATPase). proteopedia.orgwikipedia.org This enzyme is the final step in the pathway of gastric acid secretion from parietal cells. proteopedia.org The inhibitory action of esomeprazole is specific and irreversible, involving a covalent disulfide bond with cysteine residues on the enzyme. proteopedia.orgnih.govjnmjournal.org
Esomeprazole is a prodrug, meaning it is administered in an inactive form and requires conversion to its active state. jnmjournal.orgnih.gov This activation occurs in the highly acidic environment of the secretory canaliculi of parietal cells. proteopedia.orgjnmjournal.org The mechanism involves a multi-step acid-catalyzed process. First, the pyridine (B92270) ring of the esomeprazole molecule is protonated. proteopedia.org This is followed by a second protonation on the benzimidazole (B57391) moiety, leading to the formation of a reactive tetracyclic sulfenamide (B3320178) intermediate. proteopedia.orgnih.gov This active species then rapidly forms a covalent disulfide bond with sulfhydryl groups of specific cysteine residues (primarily Cys813) on the luminal surface of the H+, K+-ATPase. nih.govjnmjournal.org This irreversible binding blocks the enzyme's ability to pump hydrogen ions into the gastric lumen, thus inhibiting acid secretion. nih.govdrugbank.com
Deuterated analogs, such as Esomeprazole-d3 Sodium Salt, serve as powerful research probes in elucidating this complex mechanism. By replacing specific hydrogen atoms with deuterium (B1214612), researchers can investigate the kinetic isotope effect (KIE) on the activation process. medchemexpress.com If a C-H bond is broken or formed in the rate-determining step of the activation sequence, substituting hydrogen with the heavier deuterium isotope will slow down the reaction rate. Observing such a KIE can provide definitive evidence for the involvement of specific protonation or rearrangement steps in the activation pathway and help to pinpoint the rate-limiting step of the multistep inhibition process. nih.gov These stable isotope-labeled compounds act as tracers, allowing for precise quantification and mechanistic pathway analysis during drug development and research. medchemexpress.com
Molecular Interactions and Binding Affinity Studies of Esomeprazole and its Deuterated Form
The interaction between the activated form of esomeprazole and the H+, K+-ATPase is highly specific, culminating in the formation of a stable covalent bond. nih.govjnmjournal.org The process is initiated by the accumulation of the esomeprazole prodrug in the acidic parietal cell canaliculi, where it undergoes acid-catalyzed conversion to its active sulfenamide form. proteopedia.orgnih.gov This active inhibitor then covalently binds to cysteine residues on the proton pump. jnmjournal.org
Computational studies, such as those using density functional theory (DFT) and molecular docking, are employed to investigate the molecular interactions and predict the binding affinities of PPIs and their derivatives to the H+, K+-ATPase. nih.govnih.gov These studies analyze nonbonding interactions and calculate binding energies to understand the stability of the drug-enzyme complex. For instance, research on novel omeprazole analogues has shown a range of binding energies, indicating how structural modifications can influence binding affinity. nih.gov
The substitution of hydrogen with deuterium in Esomeprazole-d3 is not expected to significantly alter the primary binding mechanism, which is the formation of a covalent disulfide bond. nih.gov However, deuteration can subtly influence molecular properties, which may have secondary effects on binding. The increased mass of deuterium changes the vibrational frequencies of C-D bonds compared to C-H bonds. This can affect the strength of non-covalent interactions, such as van der Waals forces and hydrogen bonds, which are crucial for the initial positioning and orientation of the inhibitor within the enzyme's binding pocket before the covalent reaction occurs. While direct comparative binding affinity studies between esomeprazole and Esomeprazole-d3 are not widely published, research on other deuterated molecules has shown potential effects on drug-target interactions; for example, d9-caffeine exhibited increased binding to human serum albumin compared to its non-deuterated counterpart. nih.gov This suggests that deuteration could potentially modulate the binding affinity, even if the primary covalent interaction remains the same.
| Compound | Binding Energy (kcal/mol) |
|---|---|
| OMP (Reference) | -7.1 |
| OMP3 | -7.3 |
| OMP19 | -8.3 |
| OMP21 | -8.1 |
This table presents data from a computational analysis of various omeprazole derivatives to illustrate how binding affinities are studied. It does not represent a direct comparison between deuterated and non-deuterated esomeprazole.
Role of Deuteration in Elucidating Enzyme Reaction Mechanisms
The substitution of hydrogen with its stable, heavier isotope, deuterium, is a well-established technique in the study of reaction mechanisms, particularly in enzymology. nih.govrsc.org This method relies on the deuterium kinetic isotope effect (KIE), a phenomenon where the rate of a reaction is altered when a hydrogen atom involved in a rate-determining step is replaced by deuterium. nih.gov Because deuterium is twice as heavy as hydrogen, a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and is stronger than a corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate.
The magnitude of the KIE can provide valuable information about the transition state of the reaction. A significant KIE (typically >2) suggests that the C-H bond is being cleaved in the rate-limiting step of the reaction. This principle is a powerful tool for elucidating enzymatic pathways. nih.govnih.gov
In the context of this compound, this principle is directly applicable to studying its acid-catalyzed activation mechanism. jnmjournal.orgnih.gov The conversion of the esomeprazole prodrug to the active sulfenamide inhibitor involves several proton transfer steps. proteopedia.org By selectively placing deuterium atoms at positions involved in these proton transfers, researchers can use deuterated probes to:
Identify the Rate-Determining Step: By measuring the rate of activation of Esomeprazole-d3 compared to its non-deuterated counterpart, the rate-limiting step in the activation sequence can be identified. A significant slowing of the reaction would implicate the deuterated position in this critical step. nih.gov
Clarify Transition State Structures: The precise value of the KIE can offer insights into the geometry and nature of the transition state during the protonation and rearrangement reactions.
Distinguish Between Mechanistic Pathways: If multiple activation pathways are proposed, the KIE can help to differentiate between them by providing evidence for the pathway that involves C-H bond cleavage at the deuterated site in its rate-determining step.
Therefore, using Esomeprazole-d3 as a research tool allows for a more detailed and quantitative understanding of the precise chemical transformations required to activate this class of inhibitors. medchemexpress.com
Cellular Uptake and Intracellular Localization Studies in In Vitro Cell Systems using Deuterated Probes
Understanding the cellular uptake and precise intracellular localization of a drug is fundamental to its pharmacodynamics. For proton pump inhibitors like esomeprazole, this is particularly critical as they must reach a specific acidic compartment within the gastric parietal cells to become activated. proteopedia.orgjnmjournal.org Esomeprazole is known to accumulate in the secretory canaliculi of these cells. proteopedia.org
In vitro cell systems, such as primary cultures of parietal cells or other relevant cell lines, are essential for studying these processes. mdpi.com Deuterated probes like this compound are invaluable tools for such investigations. As stable isotope-labeled compounds, they behave almost identically to the non-deuterated drug in biological systems but are distinguishable by analytical instruments. medchemexpress.com
The primary advantage of using Esomeprazole-d3 in cellular studies is its utility as an internal standard and tracer for highly sensitive and specific quantitative analysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows researchers to:
Quantify Cellular Uptake: By incubating cells with Esomeprazole-d3 for varying times and then lysing the cells, the precise amount of the compound that has entered the cells can be measured with high accuracy.
Determine Intracellular Distribution: Through subcellular fractionation techniques, different cellular compartments (e.g., cytoplasm, mitochondria, nucleus, and vesicles) can be isolated. Subsequent LC-MS/MS analysis of these fractions can reveal the concentration of Esomeprazole-d3 in each, thereby mapping its intracellular localization.
Trace Metabolic Fate: The deuterated label can also be used to trace the metabolic conversion of esomeprazole within the cell, helping to identify and quantify its metabolites in different compartments.
While specific studies detailing the use of Esomeprazole-d3 for cellular uptake and localization are part of specialized drug metabolism and pharmacokinetic (DMPK) research, the principles are well-established. The use of deuterated compounds as tracers provides a quantitative advantage over other methods like fluorescence microscopy, which, while useful for visualization, are often less precise for absolute quantification. medchemexpress.commdpi.com
Stereochemical Research Aspects of Esomeprazole D3 Sodium Salt
Methodologies for Assessing Chiral Inversion or Racemization in Research Environments
A range of sophisticated analytical and theoretical methods are employed to investigate the stereochemical integrity of compounds like esomeprazole (B1671258). These techniques are crucial for ensuring enantiomeric purity and studying the potential for chiral inversion.
Chromatographic and Electrophoretic Methods: The primary technique for separating and quantifying enantiomers of esomeprazole is chiral High-Performance Liquid Chromatography (HPLC). researchgate.netbanglajol.infonih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the (S)- and (R)-enantiomers, allowing for their separation. Polysaccharide-based columns, such as Chiralcel OD-H (cellulose-based) and Chiralpak IA (amylose-based), are commonly used. banglajol.infonih.gov The mobile phase composition is optimized to achieve effective separation (resolution). nih.gov
Capillary electrophoresis (CE) represents another powerful technique for enantiomeric purity determination. nih.gov This method uses chiral selectors, such as cyclodextrins, added to the background electrolyte to achieve separation based on differential binding with the enantiomers. Validated CE methods have demonstrated the necessary sensitivity to quantify the R-enantiomer at levels compliant with pharmacopeial standards. nih.govresearchgate.net
Spectroscopic Methods: Circular Dichroism (CD) spectroscopy is a valuable tool for empirically assigning the absolute configuration of the separated enantiomers. nih.gov
Theoretical and Computational Methods: Alongside empirical measurements, theoretical studies provide deep insight into the mechanisms of racemization. nih.gov Quantum chemistry methods, such as ab initio and Density Functional Theory (DFT), are used to model the pyramidal inversion pathway at the chiral sulfur atom. nih.govnih.gov These calculations can determine the transition state structures and the activation energy barriers, thereby predicting the kinetic stability of the enantiomers. researchgate.net
Table 2: Validated Analytical Methodologies for Esomeprazole Enantiomer Separation
| Methodology | Chiral Selector/Column | Mobile Phase / Electrolyte | Detection | Key Finding | Reference |
| Chiral HPLC | Chiralcel OD-H | n-hexane/ 2-propanol/ acetic acid/ triethylamine (B128534) (100:20:0.2:0.1, v/v) | UV (300 nm) | Developed a rapid, stability-indicating method for quantification. | banglajol.info |
| Chiral HPLC | Chiralpak IA | methyl tert-butylether/ ethyl acetate (B1210297)/ ethanol/ diethylamine (B46881) (60:40:5:0.1, v/v/v/v) | UV | Validated for controlling enantiomeric purity in drug products. | nih.gov |
| Chiral HPLC | Nucleocel Alpha S | ethanol: hexane (B92381) (70:30, v/v) | UV (302 nm) | Used for comparative study of enantiomeric purity in various products. | researchgate.net |
| Chiral HPLC | Kromasil Cellucoat | hexane: isopropanol (B130326): trifluoroacetic acid (90:9.9:0.1 v/v/v) | Diode Array (DAD) | Achieved high resolution for both naproxen (B1676952) and omeprazole (B731) isomers. | nih.gov |
| Capillary Electrophoresis | 2-hydroxypropyl-β-CD | 100 mM Tris-phosphate buffer pH 2.5 | UV (301 nm) | Validated for enantiomeric purity and related substances analysis. | nih.gov |
Influence of Deuteration on Stereochemical Integrity and Properties
Isotopic labeling, particularly the substitution of hydrogen with its heavier isotope deuterium (B1214612), is a strategy used in pharmaceutical research to modify a drug's properties, primarily its metabolic profile. nih.govmusechem.com The influence of this substitution on stereochemical integrity is governed by the kinetic isotope effect (KIE). libretexts.orgwikipedia.org
The KIE phenomenon dictates that a bond involving a heavier isotope (like a carbon-deuterium, C-D bond) has a lower vibrational frequency and higher dissociation energy than the corresponding bond with a lighter isotope (carbon-hydrogen, C-H). libretexts.org Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate. This is known as a primary kinetic isotope effect when the bond being broken is directly involved in the rate-determining step of a reaction. libretexts.org In the context of stereochemistry, if the racemization mechanism involves the cleavage of a C-H bond at the chiral center, substituting it with deuterium can significantly slow down the rate of chiral inversion and enhance the stereochemical stability of the compound. acs.orgacs.orgnih.gov
However, in Esomeprazole-d3 Sodium Salt, the deuterium atoms are located on the methoxy (B1213986) group of the benzimidazole (B57391) ring system (specifically, 6-(Methoxy-d3)...), not directly at or adjacent to the chiral sulfoxide (B87167) center. lgcstandards.comusbio.net Therefore, a significant primary kinetic isotope effect on the pyramidal inversion of the sulfur atom is not expected. The racemization of sulfoxides proceeds through a planar transition state at the sulfur atom, a mechanism that does not involve breaking the C-H bonds on the remote methoxy group. illinois.edunih.gov
Despite the remote position of deuteration, potential secondary effects on the molecule's properties cannot be entirely dismissed.
Metabolic Shunting: The metabolism of esomeprazole is stereoselective and primarily mediated by cytochrome P450 enzymes (CYP2C19 and CYP3A4). nih.govplos.org Deuteration at a metabolic soft spot can slow down metabolism at that site, potentially altering the pharmacokinetic profile. nih.govnih.govsemanticscholar.org While this primarily affects pharmacokinetics, altered metabolism could indirectly influence the in vivo stereochemical profile if, for example, one enantiomer is metabolized faster than the other.
Secondary Isotope Effects: Secondary kinetic isotope effects occur when isotopic substitution is remote from the bond-breaking site. libretexts.org These effects are generally much smaller than primary effects but can still subtly influence reaction rates by altering electronic or steric properties. The impact of such an effect from the methoxy-d3 group on the sulfoxide's inversion barrier, while likely negligible, has not been specifically reported in the available research.
Table 3: Conceptual Comparison of Deuteration Effects on Chiral Stability
| Aspect | Deuteration at Chiral Center (Hypothetical) | Deuteration Remote from Chiral Center (Actual in Esomeprazole-d3) |
| Governing Principle | Primary Kinetic Isotope Effect (KIE) | Secondary KIE; Pharmacokinetic modification |
| Mechanism of Action | Increased activation energy for C-D bond cleavage slows the rate-determining step of racemization. | No direct involvement in the pyramidal inversion mechanism of the sulfoxide. |
| Expected Impact on Chiral Stability | High (Significant increase in stability against racemization). | Negligible to very minor. |
| Primary Research Purpose | To prevent chiral inversion; "Deuterium-enabled chiral switching". | To alter metabolic pathways, potentially improving pharmacokinetic properties (e.g., half-life, exposure). nih.govnih.gov |
Stability and Formulation Science Considerations for Research Materials
Chemical Stability Assessments of Esomeprazole-d3 Sodium Salt in Various Research Solvents and Laboratory Conditions
While specific stability studies on this compound are not extensively published, data from its non-deuterated counterpart, esomeprazole (B1671258) sodium, provide valuable insights for handling and storage in a research environment. Esomeprazole is known to be sensitive to heat, humidity, and light. thepharmajournal.com
Technical data for this compound indicates solubility in DMSO and water, with a recommended storage temperature of 4°C. usbio.net Studies on esomeprazole sodium in common laboratory and infusion solutions reveal its stability profile. For instance, esomeprazole sodium at concentrations of 0.4 and 0.8 mg/mL is physically and chemically stable in solutions like 5% dextrose, 0.9% sodium chloride, and lactated Ringer's injection. researchgate.net In these solutions, it exhibited less than a 7% loss of content over two days at 23°C and over five days at 4°C. researchgate.net Although most samples may develop a slight yellow discoloration within 24 hours, this is not typically associated with significant degradation. researchgate.net
These findings suggest that for research purposes, solutions of this compound should be prepared fresh, protected from light, and stored under refrigerated conditions to minimize degradation.
| Solvent/Solution | Concentration | Temperature | Duration | Observed Degradation |
|---|---|---|---|---|
| 5% Dextrose | 0.4 and 0.8 mg/mL | 23°C | 2 days | <7% |
| 5% Dextrose | 0.4 and 0.8 mg/mL | 4°C | 5 days | <7% |
| 0.9% Sodium Chloride | 0.4 and 0.8 mg/mL | 23°C | 2 days | <7% |
| 0.9% Sodium Chloride | 0.4 and 0.8 mg/mL | 4°C | 5 days | <7% |
| Lactated Ringer's | 0.4 and 0.8 mg/mL | 23°C | 2 days | <7% |
| Lactated Ringer's | 0.4 and 0.8 mg/mL | 4°C | 5 days | <7% |
Data based on studies of non-deuterated esomeprazole sodium. researchgate.net
Degradation Pathways and Mechanisms (Hydrolysis, Oxidation, Photolysis) Relevant to Deuterated Compounds in Research Use
Esomeprazole is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis. The stability of the molecule is highly dependent on pH; it degrades rapidly in acidic environments but has acceptable stability under alkaline conditions. thepharmajournal.comresearchgate.net The degradation in acidic medium is significantly more pronounced than degradation caused by heat. thepharmajournal.com
Hydrolysis : Acid-catalyzed hydrolysis is a primary degradation route. Esomeprazole in a 0.1N HCl solution at 60°C shows significant degradation. nih.gov Conversely, in a basic solution (0.1N NaOH), the degradation is much milder. nih.gov
Oxidation : The compound shows mild sensitivity to oxidative conditions. When exposed to 3% hydrogen peroxide, only slight degradation is observed. nih.gov
Photolysis : Exposure to light can also induce degradation, making light protection an important consideration during storage and handling. nih.gov
For deuterated compounds like this compound, these degradation pathways remain relevant as the core molecular structure responsible for instability is unchanged. The deuterium (B1214612) atoms are located on the methoxy (B1213986) group, which is not typically the primary site of hydrolytic or photolytic attack. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes slow down metabolic processes that involve breaking this bond (a phenomenon known as the kinetic isotope effect). nih.gov While this effect is significant in pharmacokinetics, its impact on the abiotic degradation pathways of hydrolysis, oxidation, and photolysis is generally considered minimal unless the deuterated position is directly involved in the rate-limiting step of the degradation reaction.
Characterization of Polymorphic Forms of Esomeprazole Sodium Salt for Reference Standard Development
The existence of different crystalline forms, or polymorphs, is a critical consideration for any active pharmaceutical ingredient, including esomeprazole sodium. Regulatory authorities require that all possible crystalline forms of a drug be synthesized and characterized because different polymorphs can possess distinct physical and chemical properties. indexcopernicus.com These properties include stability, hygroscopicity, and dissolution rate, which can impact the compound's performance as a reference standard. indexcopernicus.com
Several polymorphic forms of esomeprazole sodium have been identified and are typically characterized by their unique X-ray powder diffraction (XRPD) patterns. google.comgoogle.com The development of a pure, stable polymorphic form is essential for creating a reliable reference standard with consistent properties. indexcopernicus.com For example, Form N of esomeprazole sodium has been synthesized to be a highly pure and physically stable form. indexcopernicus.com The characterization of these forms ensures the quality and consistency of the material used in research.
Below is a summary of the characteristic XRPD peaks for several known polymorphs of esomeprazole sodium.
| Polymorphic Form | Significant XRPD Peaks (2θ ±0.2°) | Additional XRPD Peaks (2θ ±0.2°) |
|---|---|---|
| Form J | 6.5, 15.8, 18.2 | 19.6, 21.3 |
| Form K | 4.3, 6.5, 15.9 | 14.3, 19.6 |
| Form L | 6.1, 10.1, 12.2, 15.1, 15.6, 18.0, 24.8 | 14.9, 20.9, 21.9, 26.3, 29.9 |
| Form M | 3.9, 5.8, 6.2, 17.9 | 12.1, 14.5, 15.5 |
| Form N | 6.3, 8.5, 15.7 | 19.5, 22.4 |
Data sourced from patent literature. google.comgoogle.com
Future Directions and Emerging Research Avenues
Advancements in Deuterated Compound Synthesis for Complex Pharmaceutical Research
The synthesis of deuterated compounds has become increasingly sophisticated, moving beyond simple isotopic exchange to highly selective and efficient methodologies. This progress is critical for creating complex deuterated molecules for advanced pharmaceutical research. Initially, the development of deuterated drugs was hampered by underdeveloped chemical synthesis methods and a scarcity of deuterium (B1214612) sources. pharmaffiliates.com However, recent decades have seen a resurgence in this field, driven by technological advancements and clearer patent protection for deuterated compounds. pharmaffiliates.com
Modern synthetic strategies now allow for site-selective deuterium incorporation, which is crucial for optimizing the metabolic profile of a drug. nih.gov Researchers are no longer limited to using basic deuterated reagents like heavy water (D₂O) or deuterium gas. pharmaffiliates.com The focus has shifted to developing pre-labeled building blocks and intermediates that maintain high deuterium incorporation (≥98%) throughout multi-step syntheses. sigmaaldrich.com This approach ensures that the isotopic integrity of the molecule is preserved, which is vital for accurately assessing the pharmacokinetic (PK) profiles of potential drug candidates. sigmaaldrich.com These advanced methods are crucial for overcoming previous challenges like isotopic scrambling and the high cost associated with in-house labeling. sigmaaldrich.com
The table below summarizes key advancements in the synthesis of deuterated compounds.
| Synthesis Advancement | Description | Impact on Pharmaceutical Research |
| Site-Selective Deuteration | Methods that allow for the precise placement of deuterium atoms at specific molecular sites, often those prone to metabolic breakdown. | Enables targeted modification of a drug's metabolic weak spots, potentially improving its half-life and reducing the formation of toxic metabolites. nih.gov |
| Pre-labeled Building Blocks | The use of readily available, isotopically enriched starting materials and intermediates in multi-step synthetic pathways. | Streamlines the synthesis process, reduces costs, ensures high isotopic purity, and accelerates the development of deuterated drug candidates. sigmaaldrich.com |
| Catalytic Hydrogen Isotope Exchange (HIE) | The use of transition metal catalysts or photocatalysis to facilitate the exchange of hydrogen atoms with deuterium on complex molecules. | Provides efficient and reliable methods for labeling complex drug molecules under mild reaction conditions, offering high site selectivity. |
| Enzymatic Synthesis | The use of enzymes to selectively incorporate deuterium into specific positions within organic molecules. | Offers high specificity and can be used to create complex, stereospecific deuterated compounds that are difficult to achieve with traditional chemical methods. |
These advancements are paving the way for the creation of a new generation of deuterated pharmaceuticals with improved safety and efficacy profiles. nih.gov
Integration of Deuterated Standards in High-Throughput Screening Methodologies for Drug Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of compounds. The integration of deuterated standards, such as Esomeprazole-d3 Sodium Salt, into HTS workflows has significantly enhanced the accuracy, reliability, and speed of these methodologies. usbio.net Deuterated compounds are ideal internal standards in mass spectrometry-based assays because they are chemically identical to the analyte but have a distinct mass, minimizing analytical variability. nih.gov
One emerging HTS platform is multisegment injection-capillary electrophoresis-mass spectrometry (MSI-CE-MS), which enables the serial injection of multiple samples in a single run, achieving analysis times of less than three minutes per sample. usbio.net In such systems, deuterated internal standards are crucial for unambiguous drug identification and precise quantification, helping to minimize issues like ion suppression and isobaric interferences. usbio.netnih.gov Similarly, in large-scale lipidomic screens using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled standards are essential for the accurate quantification of endogenous lipids and for ensuring data quality across different batches. cchmc.org
The use of deuterated standards in HTS for analyzing gabapentinoids in blood samples has demonstrated their value in minimizing the effects of varying matrix conditions, leading to reliable screening and confirmation. ajpaonline.com
| HTS Methodology | Role of Deuterated Standards | Advantages in Drug Discovery |
| LC-MS/MS | Serve as internal standards for precise quantification of analytes in complex biological matrices. nih.gov | Improves accuracy, precision, and reproducibility of pharmacokinetic and pharmacodynamic studies. |
| MSI-CE-MS | Co-migrate with the analyte to allow for unambiguous identification and quantification in rapid, multiplexed separations. usbio.net | Enables rapid and accurate screening of large compound libraries, reducing false positives and negatives. |
| High-Throughput Lipidomics | Used for single-point calibration and quality control to ensure consistency in large-scale profiling studies. cchmc.org | Facilitates reliable comparison of large datasets in multi-laboratory studies and ensures batch-to-batch consistency. |
The integration of deuterated standards is transforming HTS from a semi-quantitative screening tool into a highly precise and reliable platform for early-stage drug discovery.
Novel Applications of Isotope Labeling in Preclinical Drug Development and Mechanistic Toxicology Studies
Stable isotope labeling, particularly with deuterium, has become an indispensable tool in preclinical drug development, offering profound insights into a drug's disposition and potential toxicities. wikipedia.orgnih.gov The use of deuterated compounds allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug with high precision, which is fundamental to understanding its behavior in a biological system. researchgate.netplos.org
One of the key applications is in metabolism-mediated toxicity studies. wikipedia.orgwikipedia.org By using isotope-labeled compounds in conjunction with mass spectrometry and NMR spectroscopy, scientists can elucidate metabolic pathways and identify reactive metabolites that may be responsible for organ toxicities. wikipedia.orgwikipedia.org This approach can help establish a mechanistic link between metabolite formation and the onset of toxicity. wikipedia.org For example, if a drug is metabolized through a pathway involving the cleavage of a C-H bond, replacing that hydrogen with deuterium can slow down the reaction. figshare.com This can reduce the formation of potentially toxic metabolites, thereby improving the drug's safety profile. figshare.com
Furthermore, isotope labeling is being used to simplify the interpretation of large datasets from toxicogenomics studies, helping to link gene changes with the formation of reactive metabolites. wikipedia.orgwikipedia.org These techniques provide a more accurate prediction of human metabolism and a better understanding of toxicity profiles in preclinical studies, improving the translation from animal models to human trials. mdpi.com
| Application Area | Use of Isotope Labeling | Research Outcome |
| ADME Studies | Tracing the fate of a drug within a biological system to understand its pharmacokinetic profile. researchgate.netplos.org | Provides quantitative data on how a drug is absorbed, distributed, metabolized, and excreted. plos.org |
| Metabolite Identification | Elucidating the structures of metabolites and the metabolic pathways leading to their formation. nih.gov | Helps in understanding metabolism-mediated toxicities and drug-drug interactions. |
| Mechanistic Toxicology | Investigating the link between the formation of reactive metabolites and target organ toxicity. wikipedia.orgwikipedia.org | Provides insights into the mechanisms of drug-induced toxicity, aiding in the design of safer drugs. |
| Toxicogenomics | Simplifying the interpretation of gene expression data to connect genetic changes with metabolic processes. wikipedia.orgwikipedia.org | Helps to understand the genetic basis of drug toxicity and identify susceptible populations. |
Computational Chemistry and Modeling of Deuteration Effects on Molecular Behavior and Interactions
Computational chemistry has emerged as a powerful tool for predicting and understanding the effects of deuteration on a molecule's properties and interactions. nih.gov These in silico methods allow researchers to model the kinetic isotope effect (KIE), where replacing hydrogen with deuterium slows down chemical reactions involving C-H bond cleavage. nih.govwikipedia.org
Quantum mechanical (QM) modeling and density functional theory (DFT) calculations are now routinely used to accurately predict the numerical value of a deuterium KIE. wikipedia.orgwikipedia.org These models can simulate the vibrational energies of C-H and C-D bonds, which is the primary origin of the KIE. wikipedia.org The stronger, more stable C-D bond requires more energy to break, leading to a slower reaction rate. nih.gov Computational models can also account for more complex quantum phenomena, such as quantum tunneling, where a particle passes through an energy barrier rather than over it. wikipedia.orgmedchemexpress.com Tunneling can significantly contribute to the observed KIE, especially in reactions involving hydrogen transfer. medchemexpress.com
Molecular docking simulations are also employed to predict how deuteration might affect a drug's interaction with metabolic enzymes like cytochrome P450 (CYP). nih.govresearchgate.net These models can help identify which sites on a molecule are most susceptible to metabolism and whether deuteration at those sites is likely to alter the metabolic pathway, a phenomenon known as metabolic switching. nih.gov For instance, simulations can reveal if a deuterated molecule might adopt a different binding orientation within an enzyme's active site, leading to oxidation at a non-deuterated site. mdpi.com
| Computational Method | Application in Deuteration Research | Insights Gained |
| Quantum Mechanics (QM) | Calculates reaction energy profiles and models quantum effects like zero-point energy and tunneling. wikipedia.orgnih.gov | Provides a fundamental understanding of the kinetic isotope effect and predicts reaction rates. |
| Density Functional Theory (DFT) | Predicts the value of the KIE and models changes in molecular geometry and hydrogen bonding upon deuteration. wikipedia.orgnih.gov | Helps in rational drug design by identifying optimal sites for deuteration to improve metabolic stability. |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of deuterated molecules and their interactions with solvents and biomolecules. | Reveals subtle structural changes, such as increased compactness of proteins in D₂O, affecting molecular interactions. |
| Molecular Docking | Predicts the binding orientation of deuterated drugs within enzyme active sites (e.g., Cytochrome P450). nih.govresearchgate.net | Helps anticipate the potential for metabolic switching and guides the design of deuterated compounds with desired pharmacokinetic properties. |
These computational approaches are invaluable for rational drug design, allowing scientists to prioritize which deuterated analogs to synthesize and test, thereby saving significant time and resources. mdpi.com
Expanding the Use of this compound as a Reference Standard Beyond Basic Quantification
While this compound is primarily used as an internal standard for the accurate quantification of esomeprazole (B1671258) in biological samples, its potential applications extend far beyond this role. nih.gov As a stable isotope-labeled (SIL) compound, it can serve as a powerful tool in more advanced and nuanced pharmaceutical and clinical research.
One promising area is in detailed metabolic profiling and flux analysis. By administering a mixture of deuterated and non-deuterated esomeprazole, researchers could precisely track the formation and clearance of specific metabolites in vivo. This "stable isotope tracer" approach would allow for the simultaneous assessment of parent drug and metabolite kinetics without the need for radiolabeling, offering a safer alternative for human studies.
Furthermore, this compound could be used in pharmacodynamic studies to investigate drug-target interactions. For instance, it could be employed in competitive binding assays or to study the turnover rate of the H+/K+-ATPase proton pump, the therapeutic target of esomeprazole. By using the deuterated standard to differentiate between pre-existing and newly synthesized enzyme pools, researchers could gain deeper insights into the duration of pharmacological effect and the mechanisms of drug resistance.
Another potential application lies in bioavailability and bioequivalence studies for new esomeprazole formulations. Co-administering an oral dose of a new formulation with an intravenous microdose of this compound would allow for the precise determination of absolute bioavailability, a critical parameter in drug development. This approach can provide more accurate data compared to conventional methods.
Finally, in environmental monitoring, this compound can be used as a standard to accurately quantify trace amounts of esomeprazole in environmental samples, helping to assess the ecological impact of pharmaceutical residues. These expanded applications would leverage the unique properties of this SIL compound to answer more complex biological and analytical questions.
Q & A
Q. What are the key structural and isotopic characteristics of Esomeprazole-d3 Sodium Salt, and how do they influence its analytical identification?
this compound is a deuterated isotopologue of esomeprazole, where three hydrogen atoms are replaced with deuterium. Its molecular formula is C₁₇H₁₅D₃N₃NaO₃S (molecular weight: 370.42 g/mol) . The deuterium substitution impacts its mass spectrometry (MS) and nuclear magnetic resonance (NMR) profiles, enabling differentiation from non-deuterated forms. For analytical identification:
Q. How can researchers ensure reproducible synthesis of this compound in laboratory settings?
Reproducibility hinges on:
- Deuterium source purity : Use >99% deuterated reagents (e.g., D₂O or deuterated solvents) to minimize isotopic dilution.
- Reaction monitoring : Track deuterium incorporation via intermediate LC-MS checks.
- Purification : Employ preparative HPLC with a C18 column and isocratic elution (e.g., 0.1% formic acid in acetonitrile/water) to isolate the sodium salt .
Q. What are the recommended storage conditions for this compound to maintain isotopic and chemical stability?
- Store in airtight, light-resistant containers at -20°C to prevent deuterium exchange with ambient moisture.
- Conduct stability tests using accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) to validate shelf life .
Advanced Research Questions
Q. How can isotopic effects of deuterium in this compound impact pharmacokinetic (PK) studies, and what methodological adjustments are required?
Deuterium’s kinetic isotope effect (KIE) may alter metabolic rates, particularly in cytochrome P450-mediated pathways. To mitigate bias:
Q. What strategies resolve contradictions in deuterium incorporation efficiency reported across synthetic protocols?
Discrepancies often arise from:
- Reaction solvent polarity : Polar aprotic solvents (e.g., DMF) enhance deuterium retention vs. protic solvents.
- Temperature control : Higher temperatures (>50°C) accelerate undesired H/D exchange.
- Statistical analysis : Apply multivariate regression to isolate critical variables (e.g., solvent, catalyst ratio) .
Q. How can researchers design experiments to assess the metabolic fate of this compound in heterogeneous biological matrices?
- Use dual-isotope tracing : Co-administer ¹³C-labeled esomeprazole and Esomeprazole-d3 to track metabolic pathways via MS/MS.
- Employ tissue-specific microdialysis in preclinical models to quantify deuterium retention in target organs (e.g., gastric mucosa).
- Validate with cryogenic electron microscopy (cryo-EM) to visualize deuterium localization in enzyme active sites .
Q. What ethical and data transparency considerations apply when publishing studies on deuterated pharmaceuticals like this compound?
- Data repositories : Deposit raw spectral data (NMR, MS) in platforms like Zenodo or ChemRxiv to comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical declarations : Disclose deuterium sourcing (e.g., supplier purity certifications) and stability testing protocols in the Methods section .
Methodological Resources
- Analytical validation : Reference the Practical Chemistry Project (Nuffield Foundation/Royal Society of Chemistry) for standardized protocols on salt crystallization and purity assessment .
- Literature reviews : Use PubMed and Google Scholar with filters for isotopic studies (2013–2023) to avoid outdated methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
